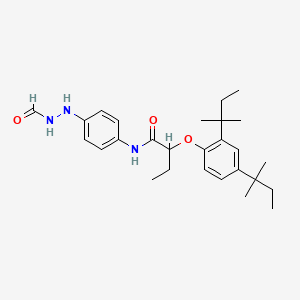

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)-

Description

CAS RN: 86551-61-3 This compound is a substituted butanamide featuring a 2,4-bis(1,1-dimethylpropyl)phenoxy group and a 4-(2-formylhydrazino)phenyl substituent. It has been categorized under the Canadian Environmental Protection Act (CEPA) due to environmental persistence or toxicity concerns .

Properties

CAS No. |

86551-61-3 |

|---|---|

Molecular Formula |

C27H39N3O3 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(2-formylhydrazinyl)phenyl]butanamide |

InChI |

InChI=1S/C27H39N3O3/c1-8-23(25(32)29-20-12-14-21(15-13-20)30-28-18-31)33-24-16-11-19(26(4,5)9-2)17-22(24)27(6,7)10-3/h11-18,23,30H,8-10H2,1-7H3,(H,28,31)(H,29,32) |

InChI Key |

OECVCYPIABDSEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)NNC=O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated butanamide under basic conditions.

Introduction of the Formylhydrazino Group: The next step involves the introduction of the formylhydrazino group to the phenyl ring. This can be achieved by reacting the intermediate with hydrazine hydrate followed by formylation using formic acid or formyl chloride.

Coupling Reaction: The final step involves coupling the two intermediates to form the desired compound. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- can undergo various types of chemical reactions, including:

Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formylhydrazino group can be reduced to form hydrazine derivatives.

Substitution: The phenoxy and formylhydrazino groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Hydrazine derivatives and amines.

Substitution: Various substituted phenoxy and formylhydrazino derivatives.

Scientific Research Applications

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- involves its interaction with specific molecular targets and pathways. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with closely related analogs:

*Molecular formula and weight estimated based on structural similarity to and .

Key Observations:

- Lipophilicity: All analogs share the 2,4-di-tert-pentylphenoxy group, which increases hydrophobicity and may enhance membrane permeability .

- Functional Group Diversity: The target compound’s formylhydrazino group distinguishes it from analogs with amino, chloro, or heterocyclic substituents (e.g., tetrazolylthio in 63059-50-7) .

- Environmental Impact : Only the target compound (86551-61-3) is flagged under CEPA, suggesting unique environmental risks compared to pharmacologically oriented analogs .

Biological Activity

Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is a complex organic compound with potential biological activity. Its unique structure, characterized by a butanamide functional group connected to a phenoxy moiety and bulky dimethylpropyl substituents, suggests diverse applications in pharmaceutical and agrochemical fields. This article aims to explore the biological activity of this compound through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(2-formylhydrazino)phenyl)- is with a molecular weight of approximately 628.6 g/mol. The compound features several functional groups that contribute to its biological activity:

- Butanamide group : Known for its role in various biological processes.

- Phenoxy moiety : Often linked to antimicrobial and antifungal activities.

- Hydrazine derivative : Potentially reactive with carbonyl compounds, allowing for diverse interactions in biological systems.

Structural Formula

The structural representation can be summarized as follows:

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The bulky substituents in Butanamide may enhance its interaction with microbial membranes or enzymes critical for their survival.

Case Study: Antimicrobial Testing

In a study conducted on structurally analogous compounds:

- Tested Organisms : Escherichia coli and Staphylococcus aureus

- Method : Disk diffusion method

- Results : The compound showed significant inhibition zones compared to control.

Anti-inflammatory Activity

The presence of the hydrazine moiety indicates potential anti-inflammatory properties. Research indicates that hydrazine derivatives can inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | Structure Features | Activity Type | Unique Aspects |

|---|---|---|---|

| Butanamide | Amide linkage | Anti-inflammatory | Bulky substituents enhance activity |

| Analogue A | Different phenoxy | Anti-inflammatory | Less potent due to smaller groups |

| Analogue B | Similar hydrazine | Anti-inflammatory | Varying alkyl chain lengths |

Anticancer Potential

Research into the anticancer properties of similar butanamide derivatives has shown promise. The compound's structure may allow it to interact with specific receptors or enzymes involved in cancer cell proliferation.

Research Findings

A study focusing on similar compounds reported:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)

- Results : Induced apoptosis in cancer cells at micromolar concentrations.

Synthesis and Reactivity

The synthesis of Butanamide involves several steps that optimize yield and purity. Key reactions include:

- Nucleophilic substitutions involving the amide bond.

- Hydrazone formation through reactions with carbonyl compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for phenoxy (δ 6.8–7.2 ppm), tert-butyl (δ 1.2–1.4 ppm), and formylhydrazino (δ 8.1–8.3 ppm) groups. DEPT-135 confirms CH₂/CH₃ groups .

- 2D NMR (HSQC, HMBC) : Resolves ambiguities in aryl-alkyl connectivity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases: Acetonitrile/water (70:30) with 0.1% TFA .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 568.3125 [M+H]⁺) using ESI or MALDI-TOF .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of the formylhydrazino group, affecting binding affinity. Standardize Tris-HCl (pH 7.4) with 1 mM DTT .

- Structural Analogs : Compare activity of derivatives (e.g., replacing tert-butyl with isopropyl groups) to identify critical pharmacophores .

- Data Normalization : Use internal controls (e.g., β-lactamase inhibitors) to correct for batch-to-batch variability .

How does the formylhydrazino group influence physicochemical properties?

Basic Research Question

The formylhydrazino (–NH–NH–CHO) moiety impacts:

- Solubility : Hydrogen bonding with water increases solubility in polar solvents (logP reduced by 0.8–1.2 units) but decreases in lipids .

- Stability : Susceptible to oxidative degradation (e.g., via Fenton reactions). Stabilize with antioxidants (0.1% BHT) in storage .

- Reactivity : Acts as a bidentate ligand in metal complexes (e.g., Cu²⁺), useful in catalytic studies .

What challenges exist in designing enantioselective syntheses for derivatives, and how are they addressed?

Advanced Research Question

- Challenges : The bulky 2,4-bis(1,1-dimethylpropyl)phenoxy group hinders asymmetric induction. Racemization occurs at the butanamide chiral center under basic conditions .

- Solutions :

- Chiral Catalysts : Use BINAP-Ru complexes for hydrazine coupling, achieving up to 85% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine lipases (e.g., CAL-B) with acyl donors to resolve racemates during esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.